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molecular formula C8H12O4 B8630534 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one CAS No. 63493-69-6

4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one

Cat. No. B8630534
M. Wt: 172.18 g/mol
InChI Key: PEYCUVYKPFIYHB-UHFFFAOYSA-N
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Patent
US04173572

Procedure details

2(1-hydroxy ethyl)-2,3,5-trimethoxy-2,5-dihydrofuran (8.4 g, 0.45 moles) in 3 ml methanol was added to 25 ml of formic acid and 1.2 ml methanol. After stirring for 5 minutes, the reaction was poured into 75 ml of water and extracted with chloroform. Concentration of the chloroform layer yielded a brown oil which solidified overnight. Recrystallization from hexane-ether yielded 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one as white needles, mp 73°-74.5° C., NMR (CDCl3, δ) 5.75 (1H, d, J=4Hz), 5.3 (1H, d, J=4Hz), 4.62 (1H, q, J=7Hz), 3.68 (3H, s), 3.52 (3H, S), 1.2 (3H, t, J=7Hz).
Name
2(1-hydroxy ethyl)-2,3,5-trimethoxy-2,5-dihydrofuran
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:4]1([O:13]C)[C:8]([O:9][CH3:10])=[CH:7][CH:6]([O:11][CH3:12])[O:5]1)[CH3:3].C(O)=O.O>CO>[CH3:10][O:9][C:8]1[C:4](=[O:13])[CH:2]([CH3:3])[O:5][CH:6]([O:11][CH3:12])[CH:7]=1

Inputs

Step One
Name
2(1-hydroxy ethyl)-2,3,5-trimethoxy-2,5-dihydrofuran
Quantity
8.4 g
Type
reactant
Smiles
OC(C)C1(OC(C=C1OC)OC)OC
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
1.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Concentration of the chloroform layer yielded a brown oil which
WAIT
Type
WAIT
Details
solidified overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane-ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC=1C(C(OC(C1)OC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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